molecular formula C13H15FO2 B14437529 Benzyl 4-fluoro-3-methylpent-2-enoate CAS No. 77163-74-7

Benzyl 4-fluoro-3-methylpent-2-enoate

Cat. No.: B14437529
CAS No.: 77163-74-7
M. Wt: 222.25 g/mol
InChI Key: ISXMGFZVVPJJGU-UHFFFAOYSA-N
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Description

Benzyl 4-fluoro-3-methylpent-2-enoate is an organic compound characterized by the presence of a benzyl group attached to a 4-fluoro-3-methylpent-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.

    Reduction: Formation of benzyl 4-fluoro-3-methylpent-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-fluoro-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-3-methylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-fluoropent-2-enoate: Lacks the methyl group, resulting in different chemical properties and reactivity.

    Benzyl 3-methylpent-2-enoate:

    Benzyl 4-fluoro-3-methylbut-2-enoate: Has a shorter carbon chain, influencing its physical and chemical characteristics.

Uniqueness

Benzyl 4-fluoro-3-methylpent-2-enoate is unique due to the presence of both fluoro and methyl substituents, which confer distinct electronic and steric effects. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

CAS No.

77163-74-7

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

benzyl 4-fluoro-3-methylpent-2-enoate

InChI

InChI=1S/C13H15FO2/c1-10(11(2)14)8-13(15)16-9-12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3

InChI Key

ISXMGFZVVPJJGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(=O)OCC1=CC=CC=C1)C)F

Origin of Product

United States

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